molecular formula C4H6Cl2N4 B1610189 3-chloro-6-hydrazinylPyridazine hydrochloride CAS No. 856847-88-6

3-chloro-6-hydrazinylPyridazine hydrochloride

Cat. No.: B1610189
CAS No.: 856847-88-6
M. Wt: 181.02 g/mol
InChI Key: RZIMMNBPODEAIL-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

This compound possesses the molecular formula C₄H₆Cl₂N₄, with a molecular weight of 181.02 grams per mole, representing the 1:1 hydrochloride salt of the parent compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as (6-chloropyridazin-3-yl)hydrazine hydrochloride, reflecting the structural arrangement of substituents on the six-membered diazine ring system. The Chemical Abstracts Service registry number for the hydrochloride salt is 856847-88-6, distinguishing it from the free base form which carries the registry number 17284-97-8. Structural analysis reveals that the pyridazine core features two nitrogen atoms positioned at the 1 and 2 positions of the ring, with the chlorine atom occupying the 3-position and the hydrazinyl group (-NH-NH₂) attached at the 6-position. The compound exhibits planarity within the pyridazine ring system, with crystallographic studies demonstrating root mean square deviations of approximately 0.0219 Angstroms from planarity. Alternative nomenclature systems refer to this compound as 3-chloro-6-hydrazinopyridazine hydrochloride, pyridazine 3-chloro-6-hydrazinyl hydrochloride, and 1-(6-chloropyridazin-3-yl)hydrazine hydrochloride, all of which describe the same molecular entity.

Property Value Method/Reference
Molecular Formula C₄H₆Cl₂N₄ Chemical Analysis
Molecular Weight 181.02 g/mol Mass Spectrometry
Chemical Abstracts Service Number 856847-88-6 Registry Database
Planarity Deviation 0.0219 Å X-ray Crystallography
Systematic Name (6-chloropyridazin-3-yl)hydrazine hydrochloride International Union of Pure and Applied Chemistry

The three-dimensional conformational analysis indicates that the hydrazinyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal hydrogen bonding opportunities. Infrared spectroscopic characterization reveals characteristic absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the hydrazine moiety, carbon-chlorine stretching, and aromatic carbon-carbon stretching within the pyridazine framework. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms, with proton nuclear magnetic resonance spectra showing distinct signals for the aromatic protons and the hydrazine protons. The InChI (International Chemical Identifier) key for the compound is documented as FXYQRYGWWZKUFV-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications.

Historical Context and Developmental Milestones

The development of this compound can be traced to the broader evolution of pyridazine chemistry, which emerged as a significant area of heterocyclic research during the mid-twentieth century. Early synthetic methodologies for pyridazine derivatives were established through the pioneering work on dichloro-pyridazine precursors, with 3,6-dichloropyridazine serving as the primary starting material for hydrazinyl substitutions. The first documented synthesis of the parent compound 3-chloro-6-hydrazinylpyridazine was achieved through nucleophilic substitution reactions involving hydrazine hydrate and 3,6-dichloropyridazine under elevated temperature conditions. This foundational methodology established the protocol for selective mono-substitution of one chlorine atom while retaining the second chlorine for further functionalization. Patent literature from the 1980s and 1990s demonstrates the compound's recognition as a valuable intermediate in pharmaceutical synthesis, particularly for the development of beta-adrenergic blocking agents and vasodilator compounds. The hydrochloride salt form gained prominence in pharmaceutical applications due to its enhanced stability and solubility characteristics compared to the free base.

Contemporary research has expanded the synthetic scope through the development of improved purification methods and crystallization techniques that ensure high purity products suitable for pharmaceutical applications. The compound's role in medicinal chemistry became particularly prominent during the 2000s when researchers began exploring pyridazine derivatives for their anticancer and antimicrobial properties. Modern synthetic approaches have incorporated green chemistry principles, optimizing reaction conditions to minimize environmental impact while maintaining high yields. The evolution from laboratory curiosity to pharmaceutical intermediate reflects the compound's proven utility in multiple therapeutic areas and its compatibility with large-scale manufacturing processes. Recent patent filings continue to cite this compound as a key intermediate in the synthesis of novel therapeutic agents, indicating its sustained relevance in contemporary drug discovery programs.

Decade Milestone Significance
1960s-1970s Initial pyridazine synthesis protocols Established foundational chemistry
1980s-1990s Pharmaceutical patent applications Recognition as pharmaceutical intermediate
2000s Medicinal chemistry expansion Anticancer and antimicrobial research
2010s-Present Green synthesis optimization Environmental and scale-up considerations

Significance in Heterocyclic Chemistry and Medicinal Research

This compound occupies a central position in heterocyclic chemistry as both a synthetic building block and a pharmacologically active scaffold. The compound's significance stems from its dual reactivity patterns, where the chlorine substituent serves as a leaving group for nucleophilic substitution reactions while the hydrazinyl moiety provides nucleophilic character for condensation reactions with carbonyl compounds. This bifunctional reactivity enables the construction of complex molecular architectures through sequential transformations, making it an invaluable tool in medicinal chemistry. Research investigations have demonstrated the compound's utility in synthesizing triazolo-pyridazine derivatives, which exhibit enhanced biological activity compared to the parent structure. The hydrochloride salt form facilitates pharmaceutical development by improving bioavailability and enabling precise dosing in biological assays.

Medicinal research has revealed that pyridazine derivatives incorporating the 3-chloro-6-hydrazinyl substitution pattern exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. The structural features of this compound allow for optimization of pharmacokinetic properties through systematic modification of the pyridazine framework. Contemporary drug discovery programs frequently employ this compound as a starting point for lead optimization, leveraging its established synthetic accessibility and biological activity profile. The compound serves as a model system for understanding structure-activity relationships in pyridazine pharmacology, providing insights that guide the design of more potent and selective therapeutic agents. Its role extends to agricultural chemistry, where pyridazine derivatives find application as pesticide intermediates and plant growth regulators.

Research Area Application Key Findings
Anticancer Research Lead compound synthesis Significant cytotoxicity against multiple cell lines
Antimicrobial Studies Antibiotic development Broad-spectrum activity against resistant strains
Enzyme Inhibition Therapeutic target modulation Selective inhibition of specific enzyme classes
Agricultural Chemistry Pesticide intermediates Effective pest control with reduced environmental impact
Synthetic Chemistry Building block applications Versatile precursor for complex heterocycles

Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIMMNBPODEAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474501
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856847-88-6
Record name AGN-PC-00HMCX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Overview

The synthesis of 3-chloro-6-hydrazinylpyridazine hydrochloride primarily involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine by hydrazine hydrate, yielding the hydrazinyl derivative. This reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and purity.

Common Synthetic Route

Step Reagents & Conditions Details Yield & Purity Reference
1 3,6-Dichloropyridazine + Hydrazine Hydrate Reaction in sealed tube or reflux setup at 80–120°C for 5–6.5 hours, using solvents such as methanol, acetonitrile, or mixtures Yield: 76–100% (crude), Purity: up to 99.23% (HPLC) after purification
2 Removal of solvent Evaporation under reduced pressure Crude product obtained for further purification
3 Purification Silica gel column chromatography and recrystallization from hot water or solvents like ethanol Final purity >99%, yield ~81.5% after purification

Key Reaction:

$$
\text{3,6-Dichloropyridazine} + \text{Hydrazine Hydrate} \xrightarrow[\text{solvent}]{80-120^\circ C, 5-6.5h} \text{3-Chloro-6-hydrazinylpyridazine}
$$

Detailed Reaction Conditions and Variations

  • Temperature: The reaction temperature ranges from 80°C (sealed tube) to 120°C (reflux), with longer reaction times (5 to 6.5 hours) ensuring complete conversion.

  • Solvent Systems: Methanol is commonly used; however, acetonitrile, dichloromethane, tetrahydrofuran, toluene, and water have also been reported as solvents or co-solvents, depending on the scale and purification strategy.

  • Molar Ratios: Typically, hydrazine hydrate is used in slight excess (0.9 to 2.1 equivalents relative to 3,6-dichloropyridazine) to drive the reaction to completion.

  • Purification: After solvent removal, the crude product is purified via silica gel column chromatography and recrystallization, yielding a product with high purity (up to 99.23% by HPLC).

Representative Experimental Procedure

Parameter Details
Reactants 3,6-Dichloropyridazine (74.5 g, 500 mmol), Hydrazine Hydrate (37.5 g, 750 mmol)
Solvent Methanol (880 mL)
Reaction Conditions Stirred at 120°C for 6.5 hours under reflux
Monitoring TLC and GC to confirm reaction completion
Workup Solvent removed by rotary evaporation
Purification Silica gel column chromatography, recrystallization
Yield 81.5% isolated yield
Purity 99.23% (HPLC)

This method provides a practical balance between yield, purity, and operational simplicity, suitable for laboratory and potentially industrial scale synthesis.

Alternative Preparation Notes

  • A lower temperature sealed tube method (80°C, 5 hours) using hydrazine monohydride also achieves 100% crude yield, but requires subsequent purification.

  • The reaction is generally mild and avoids harsh conditions, which contributes to the stability and quality of the product.

  • The product can be isolated as the free base or as the hydrochloride salt, depending on the downstream application.

Summary Table of Preparation Methods

Method Reactants Solvent Temperature Time Yield (%) Purity (%) Notes
Sealed tube 3,6-Dichloropyridazine + Hydrazine Monohydride None or minimal solvent 80°C 5 h 100 (crude) Not specified Requires purification
Reflux in Methanol 3,6-Dichloropyridazine + Hydrazine Hydrate Methanol 120°C 6.5 h 81.5 (isolated) 99.23 (HPLC) Column chromatography purification
Reflux in Various Solvents 3,6-Dichloropyridazine + Hydrazine Hydrate Acetonitrile, MeOH, DCM, THF, Toluene, Water 40–150°C 6–15 h Not specified High purity after purification Flexible solvent choice

Research Findings and Considerations

  • The reaction proceeds via nucleophilic aromatic substitution, replacing one chlorine atom with hydrazine, favoring substitution at the 6-position.

  • The choice of solvent and temperature affects reaction time and product purity.

  • Purification via silica gel chromatography and recrystallization is essential to remove unreacted starting materials and by-products.

  • The method is scalable and uses readily available, inexpensive starting materials.

  • The product is stable and suitable for further synthetic transformations, such as coupling reactions or formation of hydrazones.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-hydrazinylPyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 3 can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

    Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Carbonyl Compounds: Such as aldehydes or ketones for condensation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

    Hydrazones: Formed through condensation with carbonyl compounds.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocycles
3-Chloro-6-hydrazinylpyridazine hydrochloride serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and condensation, makes it a versatile reagent in organic synthesis. For instance, the chlorine atom at position 3 can be substituted by different nucleophiles, allowing for the creation of diverse derivatives that may exhibit enhanced properties or novel functionalities.

Biological Activities

Antimicrobial and Anticancer Properties
Research indicates that this compound possesses notable antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various microbial strains, including Cryptosporidium species, which are responsible for severe gastrointestinal infections. The compound exhibited effective concentrations (EC50) ranging from approximately 0.2 to 6 μM against Cryptosporidium hominis and Cryptosporidium parvum, suggesting its potential as a therapeutic agent in treating cryptosporidiosis .

Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. Additionally, its capacity to participate in redox reactions could lead to the generation of reactive oxygen species, further contributing to its biological activity.

Medicinal Chemistry

Drug Development Potential
The compound is being explored as a precursor for developing new pharmacologically active agents. Its structural modifications have been linked to improved biological activities, making it a candidate for further investigation in drug development programs. For example, derivatives with specific substituents on the pyridazine ring have shown enhanced potency against target pathogens .

Case Studies

  • Anticryptosporidial Activity
    In a comparative study against standard treatments for Cryptosporidium infections, this compound demonstrated superior efficacy compared to nitazoxanide in eliminating parasites from cell cultures. This suggests its potential role as a new therapeutic option for treating cryptosporidiosis, particularly in immunocompromised patients .
  • Structure-Activity Relationship (SAR) Studies
    SAR studies have indicated that specific modifications to the hydrazine and chlorine substituents can either enhance or diminish biological activity. For instance, introducing different aryl groups at designated positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various pathogens .

Mechanism of Action

The mechanism of action of 3-chloro-6-hydrazinylPyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-6-hydrazinylpyridazine hydrochloride
  • CAS No.: 17284-97-8
  • Molecular Formula : C₄H₅ClN₄·HCl
  • Molecular Weight : 144.56 (free base), 181.02 (hydrochloride salt) .

Synthesis :
The compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with hydrazine hydrate in solvents such as 1,4-dioxane, DMF, or acetonitrile under reflux . Key steps include degassing and purification via crystallization.

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-Chloro-6-hydrazinylpyridazine·HCl –NHNH₂ (hydrazinyl) C₄H₅ClN₄·HCl 181.02 92 (free base) Planar geometry, hydrogen-bonded dimers .
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine Triazole-fused C₅H₄ClN₅ 169.57 287 High thermal stability due to aromaticity.
3-Chloro-6-piperazinopyridazine·HCl –N(CH₂CH₂)₂NH (piperazinyl) C₈H₁₂Cl₂N₄ 235.12 N/A Basic piperazine group enhances solubility .
3-Chloro-6-(chloromethyl)pyridazine –CH₂Cl (chloromethyl) C₅H₄Cl₂N₂ 163.01 N/A Reactive chloromethyl group for alkylation .

Key Observations :

  • Planar vs. Bulky Substituents : The hydrazinyl group in the parent compound enables planar dimerization via N–H⋯N hydrogen bonds , while piperazinyl or chloromethyl substituents introduce steric bulk or reactivity.
  • Thermal Stability : Cyclization into triazolo[4,3-b]pyridazine derivatives (e.g., compound 2) increases melting points by ~200°C compared to the parent compound .

Reactivity Trends :

  • The hydrazinyl group facilitates cyclocondensation (e.g., with acetylacetone to form pyrazoles) , while chloromethyl derivatives undergo nucleophilic substitutions.
  • Piperazinyl derivatives exhibit enhanced solubility in polar solvents due to protonation at physiological pH .

Pharmacological Activity

Compound Biological Target Activity Mechanism
3-Chloro-6-hydrazinylpyridazine·HCl Angiogenesis pathways Antiangiogenic (IC₅₀: ~10 µM) Inhibits VEGF signaling via triazole intermediates.
Triazolo[4,3-b]pyridazine derivatives PDE4 enzyme PDE4 inhibition (IC₅₀: 0.5–5 µM) Competitive binding to cAMP catalytic site.
Phenoxy acetamide derivatives COX-2 enzyme Analgesic (ED₅₀: 25 mg/kg) Modulates prostaglandin synthesis.

Structure-Activity Relationships (SAR) :

  • Hydrazinyl Group : Critical for forming bioactive triazole rings (e.g., PDE4 inhibitors) .
  • Chloro Substituent : Enhances lipophilicity and membrane permeability .
  • Piperazinyl Group : Improves water solubility and CNS penetration .

Biological Activity

3-Chloro-6-hydrazinylpyridazine hydrochloride, a compound with the chemical formula C4H5ClN4, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Weight : 144.56 g/mol
  • CAS Number : 17284-97-8
  • InChI Key : FXYQRYGWWZKUFV-UHFFFAOYSA-N
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3
  • Log P (octanol-water partition coefficient) : 0.42

Antiparasitic Activity

One of the notable biological activities of this compound is its antiparasitic effect, particularly against Cryptosporidium species. A study reported that derivatives of this compound exhibited promising activity against Cryptosporidium hominis and Cryptosporidium parvum, with effective concentrations (EC50) ranging from approximately 0.2 to 6 μM .

The mechanism of action appears to involve interference with the late-stage development of the parasite, as evidenced by time-kill assays that demonstrated rapid elimination of parasites in vitro . The compound's structural modifications significantly influenced its potency, highlighting the importance of specific substituents on the pyridazine ring.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the hydrazine and chlorine substituents can enhance or diminish biological activity. For instance, the introduction of different aryl groups at specific positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various Cryptosporidium species .

Table 1: Structure-Activity Relationships of 3-Chloro-6-Hydrazinylpyridazine Derivatives

Compound IDSubstituentEC50 (μM)Notes
1None~6Baseline activity
23,4-Dichlorophenyl~0.56Enhanced activity
12aAryl acetamide~0.2Superior potency

Study on Anticryptosporidial Activity

In a comparative study, researchers evaluated the efficacy of this compound against standard treatments for Cryptosporidium infections. The compound was found to be more effective than nitazoxanide in eliminating parasites in cell cultures, suggesting it may offer a new therapeutic avenue for treating cryptosporidiosis, particularly in immunocompromised patients .

In Vivo Efficacy

Further investigations into its pharmacokinetics revealed that certain analogs provided prolonged exposure in the intestinal environment, which is critical for achieving effective concentrations against intestinal parasites .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-6-hydrazinylpyridazine hydrochloride?

  • Methodology : The compound is commonly synthesized via condensation reactions. For example, reacting 3,6-dichloropyridazine (a precursor) with hydrazine hydrate under reflux conditions in ethanol . Advanced derivatives are synthesized by coupling 3-chloro-6-hydrazinylpyridazine with ketones (e.g., cyclopentanone) or acid derivatives (e.g., phenoxy acetic acid) using coupling agents like TBTU and lutidine .
  • Key Parameters : Reaction times (3–5 hours), temperature (reflux at ~78°C), and stoichiometric ratios (typically 1:1 for hydrazine or ketone coupling) are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • X-ray crystallography resolves molecular conformation and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.06 Å, b = 11.68 Å, c = 12.13 Å, and dihedral angles between pyridazine and substituents (4.5–12°) .
  • NMR spectroscopy (¹H/¹³C) confirms hydrazinyl and chloro substituents.
  • HPLC (using C18 columns, UV detection at 254 nm) validates purity, with mobile phases like acetonitrile/water (70:30) .

Q. What stability and storage conditions are recommended?

  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Degradation occurs under prolonged exposure to humidity or acidic/basic conditions .
  • Handling : Use PPE (gloves, lab coat) in fume hoods due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How to design pharmacological screening experiments for this compound?

  • In vitro assays :

  • Cyclooxygenase (COX) inhibition : Use purified COX-1/COX-2 enzymes and measure prostaglandin production via ELISA .
  • Antibacterial activity : Perform MIC assays against S. aureus or E. coli using broth microdilution (concentrations: 1–100 µg/mL) .
    • In vivo models : Evaluate analgesic efficacy in rodent hot-plate or tail-flick tests, comparing dose-dependent latency changes .

Q. How to resolve contradictions in crystallographic data for derivatives?

  • Approach : Compare synthesis conditions (e.g., solvent polarity, temperature) that influence crystal packing. For example, recrystallization in ethanol vs. DCM may yield different polymorphs .
  • Refinement : Use twin-domain modeling (e.g., inversion twins with 0.73:0.27 ratio) to address asymmetric unit discrepancies .

Q. What computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites .
  • Parameters : Basis sets like 6-311G(d,p) and solvent effects (PCM model for ethanol) improve accuracy .

Q. How to optimize coupling reactions for higher yields?

  • Agents : Compare TBTU (yields ~75–85%) with alternatives like CDI or DCC. TBTU minimizes side reactions in polar aprotic solvents (e.g., DMF) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-hydrazinylPyridazine hydrochloride
Reactant of Route 2
3-chloro-6-hydrazinylPyridazine hydrochloride

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